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Avadomide (CC-122) is a novel, orally active small molecule that modulates the activity of the

Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This modulation results in potent antitumor

and immunomodulatory effects, which have been explored in several early-phase clinical trials

for advanced malignancies.[3][4] This technical guide provides an in-depth analysis of the

pharmacodynamics of Avadomide as observed in these initial clinical investigations, with a

focus on its mechanism of action, biomarker modulation, and the experimental protocols used

for its evaluation.

Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System
Avadomide's primary mechanism of action involves binding to CRBN, a substrate receptor

within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN).[5][6] This binding event

allosterically modifies the substrate specificity of the complex, leading to the recruitment,

ubiquitination, and subsequent proteasomal degradation of two key hematopoietic transcription

factors: Ikaros (IKZF1) and Aiolos (IKZF3).[2][7][8]

The degradation of Ikaros and Aiolos has a dual effect:

Direct Cell-Autonomous Activity: In malignant B-cells, the loss of these transcription factors

leads to decreased proliferation and increased apoptosis.[1][7] This activity has been
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observed in various B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL).

[5][7]

Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells and Natural Killer

(NK) cells results in co-stimulatory effects.[7] Specifically, the degradation of Aiolos

derepresses the promoter for Interleukin-2 (IL-2), leading to enhanced IL-2 production and

subsequent T-cell proliferation and activation.[2][3]

This dual mechanism of action, targeting both the tumor cells directly and enhancing the anti-

tumor immune response, forms the basis of Avadomide's therapeutic potential.
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Caption: Avadomide's mechanism of action.
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Pharmacodynamic Biomarkers in Early Phase Trials
A key aspect of the early phase trials of Avadomide has been the identification and validation

of pharmacodynamic biomarkers to confirm target engagement and understand the biological

activity of the drug.

Aiolos and Ikaros Degradation
The degradation of Aiolos and Ikaros has been consistently utilized as a primary

pharmacodynamic marker of Avadomide activity.[3][8] In the first-in-human phase I study

(NCT01421524), a dose-dependent degradation of Aiolos in peripheral B and T cells was

observed within 5 hours of the first dose, starting at the 0.5 mg dose level.[3][9]

In a study involving patients with relapsed/refractory DLBCL, analysis of peripheral blood

samples collected 5 hours after the first dose of Avadomide on Cycle 1, Day 1, revealed a

median reduction of 59% in Aiolos levels in CD19+ B cells and 45% in CD3+ T cells compared

to pre-dose levels.[7]

Biomarker Cell Type
Median

Reduction
Timepoint Reference

Aiolos CD19+ B cells 59%
5 hours post-

C1D1 dose
[7]

Aiolos CD3+ T cells 45%
5 hours post-

C1D1 dose
[7]

Aiolos & Ikaros Not Specified 25% to 50% Not Specified [5][8]

Gene Expression Profiling
Beyond protein degradation, gene expression profiling has been employed to understand the

downstream consequences of Avadomide treatment. A novel tumor microenvironment gene

expression classifier was developed to identify patients more likely to respond to Avadomide.

[7] In patients with relapsed/refractory DLBCL, those with a "classifier-positive" status,

indicating high immune cell infiltration, demonstrated a significantly better overall response rate

(ORR) and median progression-free survival (mPFS) compared to classifier-negative patients.

[7]
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Patient Subgroup
Overall Response

Rate (ORR)

Median Progression-

Free Survival

(mPFS)

Reference

Classifier-Positive

DLBCL
44% 6 months [7]

Classifier-Negative

DLBCL
19% 1.5 months [7]

Clinical Efficacy in Early Phase Trials
The pharmacodynamic effects of Avadomide have translated into promising clinical activity in

various hematological malignancies.

Trial Identifier Patient Population Treatment
Key Efficacy

Endpoints

NCT01421524
Relapsed/Refractory

DLBCL

Avadomide

Monotherapy

ORR: 29% (11%

Complete Response)

[7]

NCT01421524

Advanced Solid

Tumors, NHL, Multiple

Myeloma

Avadomide

Monotherapy (Dose

Escalation)

3 objective responses

in 5 NHL patients (1

CR, 2 PR)[3][9]

NCT03283202
Newly Diagnosed

High-Risk DLBCL

Avadomide + R-

CHOP

ORR: 88% (79%

Complete Response)

[10]

CC-122-DLBCL-001

Relapsed/Refractory

DLBCL and Follicular

Lymphoma

Avadomide +

Rituximab

DLBCL ORR: 40.7%;

FL ORR: 80.5%[6]

Experimental Protocols
The assessment of Avadomide's pharmacodynamics in these trials relied on several key

experimental methodologies.
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Flow Cytometry for Aiolos and Ikaros Quantification
Objective: To quantify the protein levels of Aiolos and Ikaros in peripheral blood mononuclear

cells (PBMCs).

General Protocol:

Sample Collection: Whole blood samples are collected from patients at pre-dose and various

post-dose time points.

PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation

(e.g., with Ficoll-Paque).

Surface Staining: Cells are stained with fluorescently conjugated antibodies against cell

surface markers to identify specific cell populations (e.g., CD3 for T-cells, CD19 for B-cells).

Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular access

for antibodies.

Intracellular Staining: Permeabilized cells are stained with fluorescently conjugated

antibodies specific for Aiolos and Ikaros.

Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the fluorescence

intensity of the Aiolos and Ikaros antibodies within the gated cell populations.

Data Analysis: The mean fluorescence intensity (MFI) is calculated for each cell population at

each time point, and the percentage reduction from baseline is determined.
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Caption: Workflow for Aiolos/Ikaros quantification.

Gene Expression Profiling via NanoString
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Objective: To assess the expression of a predefined set of genes in tumor biopsy samples to

determine the tumor microenvironment classifier status.

General Protocol:

Sample Collection: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsy specimens are

obtained from patients prior to treatment initiation.

RNA Extraction: Total RNA is extracted from the FFPE tissue sections.

NanoString nCounter Assay: The extracted RNA is hybridized with a custom gene

expression codeset containing probes for the classifier genes. The nCounter system then

quantifies the abundance of each target mRNA molecule.

Data Analysis: The raw gene expression data is normalized, and a proprietary algorithm is

applied to classify each tumor as either "classifier-positive" or "classifier-negative."

Logical Relationships in Avadomide's
Pharmacodynamics
The interplay between Avadomide's dose, its pharmacodynamic effects, and the resulting

clinical response can be visualized as a logical progression.
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Caption: Avadomide dose to clinical response.

Conclusion
The early phase trials of Avadomide have successfully established its mechanism of action

and identified robust pharmacodynamic biomarkers. The degradation of Aiolos and Ikaros

serves as a reliable indicator of target engagement, and gene expression profiling of the tumor
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microenvironment shows promise for patient selection. These pharmacodynamic findings are

strongly correlated with the encouraging clinical activity observed in patients with hematological

malignancies. Further investigation in later-phase trials will continue to build upon this solid

foundation to fully define the therapeutic role of Avadomide.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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